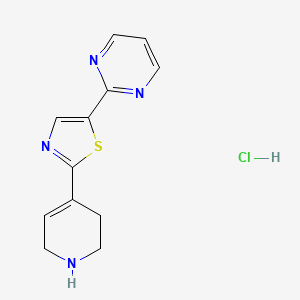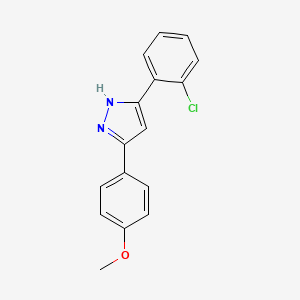
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the triazole intermediate with benzyl bromide or benzyl chloride under basic conditions.
Formation of the Piperazine Moiety: The final step involves the reaction of the benzyl-triazole intermediate with piperazine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or piperazine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a piperazine moiety.
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has an ethanone group instead of a piperazine moiety.
Propriétés
Formule moléculaire |
C14H19N5 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-[(4-benzyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C14H19N5/c1-2-4-13(5-3-1)10-19-12-16-17-14(19)11-18-8-6-15-7-9-18/h1-5,12,15H,6-11H2 |
Clé InChI |
FYCZNFXJILENAM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


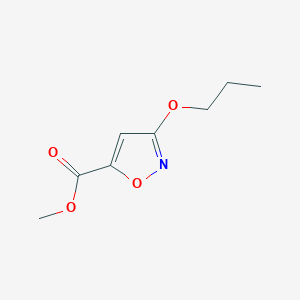
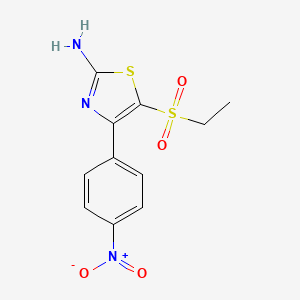
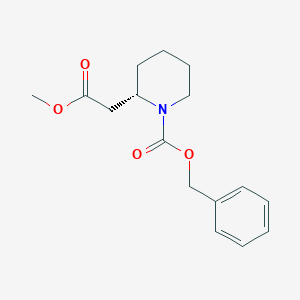
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)

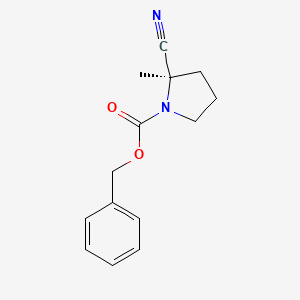
![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)

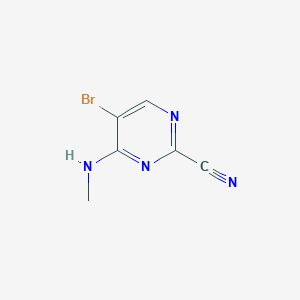
![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)

![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
